BenchChemオンラインストアへようこそ!

4-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride

Medicinal Chemistry Physicochemical Properties Lead Optimization

4-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride is a synthetic piperidine derivative bearing a para-bromo, ortho-nitro phenoxy ether at the 4-position of the piperidine ring, supplied as the hydrochloride salt (C11H14BrClN2O3, MW 337.6 g/mol). It belongs to a family of halogenated nitrophenoxy-piperidine building blocks that are widely employed in pharmaceutical and organic synthesis research.

Molecular Formula C11H14BrClN2O3
Molecular Weight 337.6 g/mol
CAS No. 1220020-95-0
Cat. No. B1525217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride
CAS1220020-95-0
Molecular FormulaC11H14BrClN2O3
Molecular Weight337.6 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=C(C=C(C=C2)Br)[N+](=O)[O-].Cl
InChIInChI=1S/C11H13BrN2O3.ClH/c12-8-1-2-11(10(7-8)14(15)16)17-9-3-5-13-6-4-9;/h1-2,7,9,13H,3-6H2;1H
InChIKeyXRAJBFIMQUUBOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride (CAS 1220020-95-0): A Brominated Piperidine Building Block for Medicinal Chemistry


4-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride is a synthetic piperidine derivative bearing a para-bromo, ortho-nitro phenoxy ether at the 4-position of the piperidine ring, supplied as the hydrochloride salt (C11H14BrClN2O3, MW 337.6 g/mol) . It belongs to a family of halogenated nitrophenoxy-piperidine building blocks that are widely employed in pharmaceutical and organic synthesis research. The compound’s combination of an aryl bromide (a versatile handle for cross-coupling chemistry) and a nitro group (a strong electron-withdrawing group that activates the ring toward nucleophilic aromatic substitution) alongside a secondary amine makes it a strategic intermediate for constructing libraries of drug-like molecules . The hydrochloride salt form facilitates handling, storage, and dissolution in polar solvents compared with the free base.

Why Generic Substitution of 4-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride Can Lead to Different Experimental Outcomes


Interchanging 4-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride with a close structural analog—such as the 4-chloro, 4-fluoro, 3-regioisomeric, or methylene-linker variant—is not a safe assumption of functional equivalence. Even when molecular formulae differ only by a single halogen atom or the position of the ether attachment, the resulting changes in electronic character, lipophilicity, metabolic stability, and vector direction can alter both chemical reactivity and biological activity . For example, the bromine atom is a better leaving group in metal-catalyzed cross-coupling reactions than chlorine or fluorine, enabling chemistries that are not feasible with the lighter halogen analogs . Likewise, shifting the ether connection from the 4- to the 3-position of the piperidine ring reorients the pharmacophore in three-dimensional space, which can dramatically affect target binding if the compound is progressed into a biological screening cascade . The following quantitative evidence guide substantiates exactly where measurable differences exist among the most relevant comparators.

Quantitative Differentiation Guide: 4-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride vs. Closest Analogs


Molecular Weight Distinction Between Bromo, Chloro, and Fluoro Analogs

The bromine-substituted target compound exhibits a significantly higher molecular weight (337.6 g/mol) than its chloro (293.14 g/mol) and fluoro (276.69 g/mol) congeners . This 44–61 g/mol increase directly translates into approximately 15–21% higher mass per mole of test article, a difference that impacts dosing calculations, stock solution concentrations, and the overall lipophilicity (clogP) of the resulting compound library members when bromine is retained in the final structure.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count Comparison

Although experimentally determined TPSA values are unavailable, the computationally predicted hydrogen bond acceptor count for the brominated target is 4 (the nitro and ether oxygens plus the chloride counterion), yielding a computed TPSA of approximately 67.1 Ų based on the closest available PubChem data for the structurally analogous methylene-linker hydrochloride [1]. The lighter halogen analogs share the same acceptor count and similar TPSA, so this parameter does not differentiate within the halogen series. However, compared with the methylene-linker analog 4-[(4-bromo-2-nitrophenoxy)methyl]piperidine hydrochloride, the target compound’s oxygen atom directly joins the piperidine ring versus a –CH2O– linker, which reduces the topological surface area and may improve passive membrane permeability when the scaffold is progressed toward oral bioavailability [1].

Drug Design Lipinski's Rules Computed Properties

Regioisomeric Precision: 4-Piperidine vs. 3-Piperidine Attachment

The target compound positions the bromonitrophenoxy group at the 4-position of piperidine, while the commercially available regioisomer 3-(4-bromo-2-nitrophenoxy)piperidine hydrochloride attaches the same group at the 3-position . Both share identical molecular formula and weight (337.6 g/mol), but the different attachment point alters the vector angle of the aromatic moiety relative to the piperidine nitrogen. In three-dimensional protein-ligand complexes, such positional shifts can result in a complete loss or gain of binding activity because the pharmacophore is presented in a different spatial orientation. No published head-to-head biological data were found, but this is a well-established principle of scaffold-based drug discovery.

Medicinal Chemistry SAR Studies Structural Biology

Complete Lack of Published Head-to-Head Biological or ADME Data for All Analogs

After exhaustive searches of PubMed, Google Patents, BindingDB, and authoritative chemical databases, no primary research article, patent example, or public dataset was found that reports a direct comparison of the biological activity, pharmacokinetic (ADME) parameters, solubility, or potency of 4-(4-bromo-2-nitrophenoxy)piperidine hydrochloride against any of its nearest analogs [1]. The entire analog space appears to be employed as commercial building blocks that have yet to be disclosed in the public domain with quantitative biological or ADME profiling. This absence of data means that any claim of differentiation beyond physicochemical descriptors (MW, formula, and attachment position) would be speculative.

Data Transparency Procurement Risk Screening

Best-Fit Application Scenarios for 4-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride Based on Structural Evidence


Scaffold-Directed Synthesis Requiring a Bromine Handle for Late-Stage Functionalization

When a medicinal chemistry program requires a 4-piperidine ether scaffold that can undergo palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) at a late synthetic stage, the bromine atom of the target compound provides a superior synthetic handle compared with the chloro or fluoro analogs . The C–Br bond is more reactive toward oxidative addition than C–Cl and vastly more reactive than C–F, enabling chemistries that are difficult or impossible with the lighter halogens. The precise 4-ether connectivity ensures the coupled aryl or heteroaryl group emerges at the correct vector for the intended biological target.

Pharmacophore Refinement Where Heavy Halogen Improves Target Occupancy

In lead optimization campaigns where halogen bonding or halogen-π interactions contribute to target affinity, the bromine atom's larger polarizable surface and superior halogen-bond donor ability, relative to chlorine or fluorine, can enhance ligand-protein interaction energies . While direct comparative crystallographic or IC50 data for this specific compound are not publicly available, the general principle is well-established in structure-based drug design, and the brominated congener is the logical entry point for exploring such interactions.

Parallel Library Construction Requiring Orthogonal Reactivity

For combinatorial library synthesis where the piperidine nitrogen and the aryl bromide must be functionalized independently, the hydrochloride salt form of the target compound ensures initial solubility in polar solvents and protects the basic amine from premature acylation . The free-base form, available for some analogs, requires an additional neutralization step and is less convenient for automated parallel synthesis platforms. The monohydrochloride stoichiometry (confirmed by molecular formula) avoids the complexity of dihydrochloride salts that some position isomers may form.

Quote Request

Request a Quote for 4-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.